molecular formula C₉H₈D₄N₂ B032644 2,3,4,6-Tetradeuterio-5-pyrrolidin-2-ylpyridine CAS No. 66148-18-3

2,3,4,6-Tetradeuterio-5-pyrrolidin-2-ylpyridine

Cat. No. B032644
CAS RN: 66148-18-3
M. Wt: 152.23 g/mol
InChI Key: MYKUKUCHPMASKF-DNZPNURCSA-N
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Patent
US08378110B1

Procedure details

Myosmine (32 g, 0.219 mol) was dissolved in 150 ml of methanol and hydrogenated at atmospheric pressure with 1.3 g of 10% palladium on carbon as catalyst. After 5 hours the mixture was filtered and the filtrate was concentrated to get a brown solid (32 g, 94.9% purity by GC). It was further purified by vacuum distillation at 0.1 mm Hg to get pure nornicotine (27.46 g, 84.7% yield, 97.5% purity by GC). 1H NMR (CDCl3): δ 1.66-2.72 (2H, m), 3.0 (2H, m), 4.13 (1H, t), 7.24 (1H, m), 7.69 (1H, dt), 8.46 (1H, dd), and 8.59 (1H, d). 13C-NMR (CDCl3): δ 148.4, 148.1, 140.16, 134.1, 123.3, 60.0, 46.8, 34.2, and 25.4. IR: 3291, 2960, 1641, 1578 Cm−1.
Quantity
32 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
1.3 g
Type
catalyst
Reaction Step One
Yield
84.7%

Identifiers

REACTION_CXSMILES
[CH:1]1[CH:6]=[N:5][CH:4]=[C:3]([C:7]2[CH2:11][CH2:10][CH2:9][N:8]=2)[CH:2]=1>CO.[Pd]>[CH:1]1[CH:6]=[N:5][CH:4]=[C:3]([CH:7]2[NH:8][CH2:9][CH2:10][CH2:11]2)[CH:2]=1

Inputs

Step One
Name
Quantity
32 g
Type
reactant
Smiles
C1=CC(=CN=C1)C2=NCCC2
Name
Quantity
150 mL
Type
solvent
Smiles
CO
Name
Quantity
1.3 g
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
After 5 hours the mixture was filtered
Duration
5 h
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated
CUSTOM
Type
CUSTOM
Details
to get a brown solid (32 g, 94.9% purity by GC)
DISTILLATION
Type
DISTILLATION
Details
It was further purified by vacuum distillation at 0.1 mm Hg

Outcomes

Product
Name
Type
product
Smiles
C1=CC(=CN=C1)C2CCCN2
Measurements
Type Value Analysis
AMOUNT: MASS 27.46 g
YIELD: PERCENTYIELD 84.7%
YIELD: CALCULATEDPERCENTYIELD 84.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08378110B1

Procedure details

Myosmine (32 g, 0.219 mol) was dissolved in 150 ml of methanol and hydrogenated at atmospheric pressure with 1.3 g of 10% palladium on carbon as catalyst. After 5 hours the mixture was filtered and the filtrate was concentrated to get a brown solid (32 g, 94.9% purity by GC). It was further purified by vacuum distillation at 0.1 mm Hg to get pure nornicotine (27.46 g, 84.7% yield, 97.5% purity by GC). 1H NMR (CDCl3): δ 1.66-2.72 (2H, m), 3.0 (2H, m), 4.13 (1H, t), 7.24 (1H, m), 7.69 (1H, dt), 8.46 (1H, dd), and 8.59 (1H, d). 13C-NMR (CDCl3): δ 148.4, 148.1, 140.16, 134.1, 123.3, 60.0, 46.8, 34.2, and 25.4. IR: 3291, 2960, 1641, 1578 Cm−1.
Quantity
32 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
1.3 g
Type
catalyst
Reaction Step One
Yield
84.7%

Identifiers

REACTION_CXSMILES
[CH:1]1[CH:6]=[N:5][CH:4]=[C:3]([C:7]2[CH2:11][CH2:10][CH2:9][N:8]=2)[CH:2]=1>CO.[Pd]>[CH:1]1[CH:6]=[N:5][CH:4]=[C:3]([CH:7]2[NH:8][CH2:9][CH2:10][CH2:11]2)[CH:2]=1

Inputs

Step One
Name
Quantity
32 g
Type
reactant
Smiles
C1=CC(=CN=C1)C2=NCCC2
Name
Quantity
150 mL
Type
solvent
Smiles
CO
Name
Quantity
1.3 g
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
After 5 hours the mixture was filtered
Duration
5 h
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated
CUSTOM
Type
CUSTOM
Details
to get a brown solid (32 g, 94.9% purity by GC)
DISTILLATION
Type
DISTILLATION
Details
It was further purified by vacuum distillation at 0.1 mm Hg

Outcomes

Product
Name
Type
product
Smiles
C1=CC(=CN=C1)C2CCCN2
Measurements
Type Value Analysis
AMOUNT: MASS 27.46 g
YIELD: PERCENTYIELD 84.7%
YIELD: CALCULATEDPERCENTYIELD 84.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08378110B1

Procedure details

Myosmine (32 g, 0.219 mol) was dissolved in 150 ml of methanol and hydrogenated at atmospheric pressure with 1.3 g of 10% palladium on carbon as catalyst. After 5 hours the mixture was filtered and the filtrate was concentrated to get a brown solid (32 g, 94.9% purity by GC). It was further purified by vacuum distillation at 0.1 mm Hg to get pure nornicotine (27.46 g, 84.7% yield, 97.5% purity by GC). 1H NMR (CDCl3): δ 1.66-2.72 (2H, m), 3.0 (2H, m), 4.13 (1H, t), 7.24 (1H, m), 7.69 (1H, dt), 8.46 (1H, dd), and 8.59 (1H, d). 13C-NMR (CDCl3): δ 148.4, 148.1, 140.16, 134.1, 123.3, 60.0, 46.8, 34.2, and 25.4. IR: 3291, 2960, 1641, 1578 Cm−1.
Quantity
32 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
1.3 g
Type
catalyst
Reaction Step One
Yield
84.7%

Identifiers

REACTION_CXSMILES
[CH:1]1[CH:6]=[N:5][CH:4]=[C:3]([C:7]2[CH2:11][CH2:10][CH2:9][N:8]=2)[CH:2]=1>CO.[Pd]>[CH:1]1[CH:6]=[N:5][CH:4]=[C:3]([CH:7]2[NH:8][CH2:9][CH2:10][CH2:11]2)[CH:2]=1

Inputs

Step One
Name
Quantity
32 g
Type
reactant
Smiles
C1=CC(=CN=C1)C2=NCCC2
Name
Quantity
150 mL
Type
solvent
Smiles
CO
Name
Quantity
1.3 g
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
After 5 hours the mixture was filtered
Duration
5 h
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated
CUSTOM
Type
CUSTOM
Details
to get a brown solid (32 g, 94.9% purity by GC)
DISTILLATION
Type
DISTILLATION
Details
It was further purified by vacuum distillation at 0.1 mm Hg

Outcomes

Product
Name
Type
product
Smiles
C1=CC(=CN=C1)C2CCCN2
Measurements
Type Value Analysis
AMOUNT: MASS 27.46 g
YIELD: PERCENTYIELD 84.7%
YIELD: CALCULATEDPERCENTYIELD 84.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.